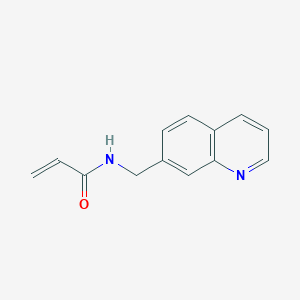

N-(Quinolin-7-ylmethyl)prop-2-enamide

Description

N-(Quinolin-7-ylmethyl)prop-2-enamide is a synthetic compound featuring a quinoline scaffold linked to a propenamide group via a methylene bridge. The propenamide group introduces reactivity and polarity, influencing solubility and binding interactions.

Propriétés

IUPAC Name |

N-(quinolin-7-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-6-11-4-3-7-14-12(11)8-10/h2-8H,1,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXUWMUVYWFANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Skraup Reaction for 7-Methylquinoline Synthesis

The Skraup reaction remains a cornerstone for constructing quinoline scaffolds. Starting with 3-methylaniline (1 ), cyclization with glycerol under sulfuric acid catalysis generates 7-methylquinoline (2 ) via dehydration and aromatization. The methyl group at position 7 arises from the meta-substitution of the aniline precursor, which directs cyclization to the desired regiochemistry. However, harsh reaction conditions (e.g., temperatures >180°C) and the formation of byproducts like tar necessitate careful optimization.

Key Steps

Friedländer Synthesis for Regioselective Substitution

The Friedländer condensation offers superior regiocontrol by reacting 2-aminobenzaldehyde derivatives with ketones. For 7-methylquinoline, 2-amino-5-methylbenzaldehyde (3 ) and acetone undergo acid-catalyzed cyclization to form the quinoline core (2 ) (Scheme 1). This method avoids the extreme conditions of the Skraup reaction and achieves higher yields (70–85%).

Functionalization of 7-Methylquinoline to Quinolin-7-ylmethanamine

Benzylic Bromination and Azide Substitution

7-Methylquinoline (2 ) undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl4 to yield 7-(bromomethyl)quinoline (4 ) (65–75% yield). Subsequent nucleophilic substitution with sodium azide in DMF affords 7-(azidomethyl)quinoline (5 ), which is reduced to quinolin-7-ylmethanamine (6 ) via catalytic hydrogenation (Pd/C, H2) or Staudinger reaction (PPh3, THF/H2O).

Optimization Notes

- Bromination : Excess NBS (1.2 eq.) and radical initiators minimize di-bromination.

- Azide Reduction : Hydrogenation at 40 psi H2 ensures complete conversion without over-reduction.

Amidation Strategies for N-(Quinolin-7-ylmethyl)prop-2-enamide

Acylation with Acryloyl Chloride

Quinolin-7-ylmethanamine (6 ) reacts with acryloyl chloride (7 ) in the presence of triethylamine (TEA) in anhydrous THF at 0°C to room temperature, yielding N-(quinolin-7-ylmethyl)prop-2-enamide (8 ) (Scheme 2). The reaction proceeds via nucleophilic acyl substitution, with TEA scavenging HCl to drive the equilibrium.

Reaction Conditions

Coupling Reagent-Mediated Amidation

As an alternative, acrylic acid (9 ) is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM. Quinolin-7-ylmethanamine (6 ) is then added to form 8 with reduced side reactions (75–82% yield). This method avoids handling corrosive acryloyl chloride and is preferable for scale-up.

Modern Catalytic Methods for Streamlined Synthesis

Palladium-Catalyzed Direct Amidation

A recent advance employs Pd(OAc)2/Xantphos catalysis to couple 7-bromomethylquinoline (4 ) with acrylamide (10 ) in a one-pot reaction (Scheme 3). The methodology leverages C–N cross-coupling under mild conditions (80°C, K3PO4, toluene), achieving 8 in 70–78% yield.

Mechanistic Insight

Oxidative addition of Pd0 to 4 forms a Pd–Br intermediate, which undergoes transmetalation with acrylamide. Reductive elimination yields the desired amide while regenerating the catalyst.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Skraup + Acylation | 3-Methylaniline | Cyclization, Bromination | 45–60 | Established protocol | Harsh conditions, moderate yields |

| Friedländer + EDC/NHS | 2-Amino-5-methylbenzaldehyde | Condensation, Amidation | 70–85 | High regioselectivity | Multi-step purification |

| Pd-Catalyzed Coupling | 7-Bromomethylquinoline | Cross-coupling | 70–78 | One-pot, mild conditions | Requires specialized catalysts |

Analyse Des Réactions Chimiques

Types of Reactions

N-(Quinolin-7-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Quinoline derivatives with an amine group.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(Quinolin-7-ylmethyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(Quinolin-7-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Quinoline-Based Enamide Derivatives

Two closely related compounds from a 2019 patent () share structural motifs with N-(Quinolin-7-ylmethyl)prop-2-enamide:

Key Observations :

- Both compounds feature a quinoline core modified with bulky substituents (e.g., benzyloxy, tetrahydrofuran-oxy), which increase molecular weight and steric hindrance compared to this compound.

Phenolic Propenamide Derivatives

reports two metabolites with propenamide backbones but distinct aromatic substituents:

Key Observations :

- Unlike this compound, these compounds lack a heterocyclic quinoline core, instead incorporating phenolic and methoxy groups. This structural divergence likely shifts their biological targets toward antioxidant or anti-inflammatory pathways .

Functional Analog: 3-(Quinolin-7-yl)prop-2-en-1-amine

describes 3-(Quinolin-7-yl)prop-2-en-1-amine, an amine derivative structurally related to the target compound:

| Compound Name | Functional Group | Key Properties | Source |

|---|---|---|---|

| 3-(Quinolin-7-yl)prop-2-en-1-amine | Amine | High reactivity due to NH₂ group; versatile in synthesis | Book |

Key Observations :

- The amine group in this compound contrasts with the amide group in this compound, leading to differences in hydrogen-bonding capacity and metabolic stability.

- This derivative is highlighted for its utility in organic synthesis, whereas the amide version may exhibit enhanced binding affinity in biological systems .

Research Findings and Implications

- Pharmacological Potential: Quinoline-based enamides (e.g., ) are often designed as kinase inhibitors, leveraging the planar quinoline structure for ATP-binding pocket interactions. This compound’s simpler structure may offer improved synthetic accessibility compared to its patent analogs .

- Metabolic Stability: The phenolic propenamides () demonstrate how substituent choice impacts solubility and bioavailability. Incorporating quinoline may trade polarity for membrane permeability .

- Synthetic Versatility : The amine analog () underscores the importance of functional group selection in tuning reactivity and application scope .

Q & A

Q. What are the standard protocols for synthesizing N-(Quinolin-7-ylmethyl)prop-2-enamide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves coupling quinoline-7-carbaldehyde with acryloyl chloride via reductive amination or nucleophilic substitution. For validation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy . Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, achieving ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing N-(Quinolin-7-ylmethyl)prop-2-enamide?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, with quinoline protons appearing as multiplets (δ 7.5–9.0 ppm) and acrylamide protons as doublets (δ 5.5–6.5 ppm) .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and quinoline C=N stretch (~1600 cm⁻¹) .

- UV-Vis : Identifies π→π* transitions in the quinoline moiety (λmax ~270–320 nm) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under palladium catalysis?

- Methodological Answer : Use Pd(PPh₃)₄ (5 mol%) in anhydrous THF with K₂CO₃ (1.0 equiv) at 65°C for 12–24 hours. Optimize solvent polarity (e.g., THF vs. toluene) and ligand choice (e.g., PPh₃ vs. Xantphos) to reduce side products. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 3:7) .

Q. How to resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 determinations in triplicate to rule out assay variability .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) .

- Metabolic Stability : Evaluate compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours via LC-MS to account for degradation .

Q. What strategies mitigate cytotoxicity while enhancing target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the quinoline C-2 position (e.g., -OCH₃, -F) to modulate lipophilicity and reduce off-target effects .

- Prodrug Design : Mask the acrylamide group with a photolabile protecting group (e.g., nitroveratryl) to activate the compound selectively in target tissues .

Q. How to design experiments for identifying metabolic byproducts of N-(Quinolin-7-ylmethyl)prop-2-enamide?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH for 1 hour. Extract metabolites using SPE cartridges and analyze via UPLC-QTOF-MS/MS in positive ion mode .

- Data Analysis : Use software (e.g., MetaboLynx) to identify phase I/II metabolites, focusing on hydroxylation (Δm/z +16) and glucuronidation (Δm/z +176) .

Data Contradiction and Validation Questions

Q. How to address discrepancies between computational docking predictions and experimental enzyme inhibition results?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER force field) to assess binding mode stability .

- Mutagenesis Studies : Generate enzyme mutants (e.g., Ala-scanning) at predicted binding residues to validate docking poses .

Q. What statistical approaches are suitable for reconciling variability in replicate experiments?

- Methodological Answer : Apply mixed-effects models (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects. Use Bayesian hierarchical modeling for small sample sizes (n < 5) .

Safety and Handling

Q. Q. What safety protocols are critical for handling N-(Quinolin-7-ylmethyl)prop-2-enamide in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.